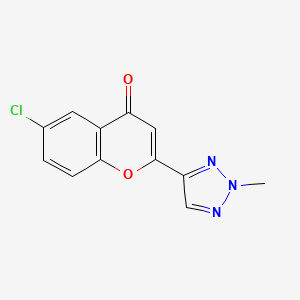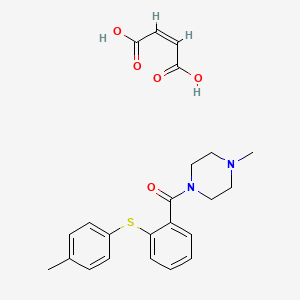
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate is a complex organic compound with the molecular formula C19-H22-N2-O-S.C4-H4-O4 and a molecular weight of 442.57 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves several steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-methylthiobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with maleic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate can be compared with other similar compounds, such as:
4-Methyl-4-(phenylthio)benzoyl piperazine: Similar structure but lacks the maleate group.
1-Methyl-4-(2-(4-chlorophenylthio)benzoyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group.
1-Methyl-4-(2-(4-methoxyphenylthio)benzoyl)piperazine: Similar structure but with a methoxy group instead of a methyl group.
Propriétés
Numéro CAS |
93288-92-7 |
|---|---|
Formule moléculaire |
C23H26N2O5S |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;[2-(4-methylphenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-15-7-9-16(10-8-15)23-18-6-4-3-5-17(18)19(22)21-13-11-20(2)12-14-21;5-3(6)1-2-4(7)8/h3-10H,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
ZGNHRAQHZRKLFM-BTJKTKAUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


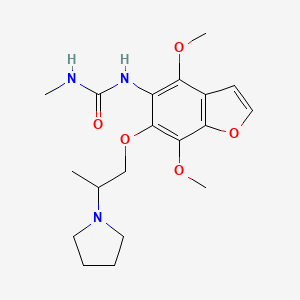
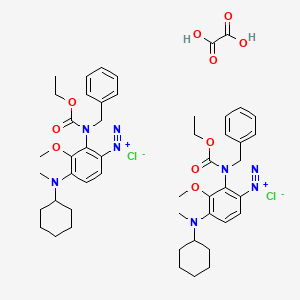


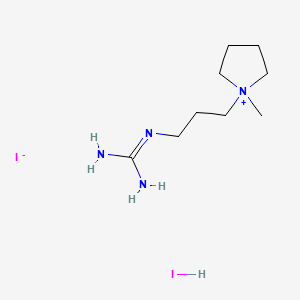
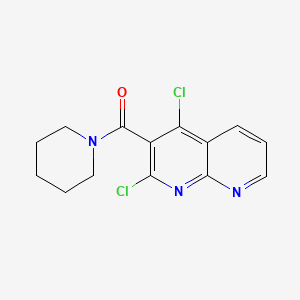
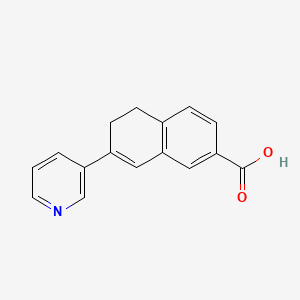
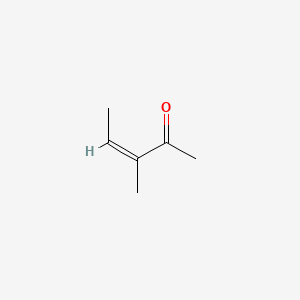
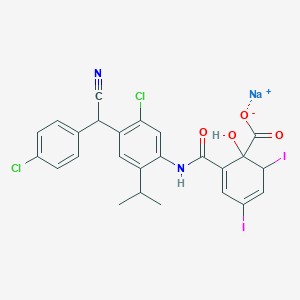

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)

